molecular formula C13H8F2O3 B6399925 4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261950-29-1

4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6399925
CAS RN: 1261950-29-1
M. Wt: 250.20 g/mol
InChI Key: PIFKREXRKFOBNN-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid, also known as 4-Difluorophenyl-3-hydroxybenzoic acid (DFHB), is an organic compound that can be used in a variety of applications, including scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and other polar solvents. It has a molecular weight of 246.24 g/mol and a melting point of 153-155 °C. DFHB has a wide range of uses, from industrial applications to medicinal and scientific research.

Scientific Research Applications

DFHB is a useful compound for scientific research. It has been used in a variety of applications, including as a reagent for the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a substrate for enzymatic reactions. It has also been used to study the effects of drugs on cellular processes, as well as to investigate the effects of various compounds on gene expression.

Mechanism of Action

DFHB acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins, thromboxanes, and other mediators of inflammation. By blocking the activity of COX, DFHB can reduce inflammation and pain. It has also been shown to inhibit the activity of other enzymes, such as the cytochrome P450 family of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
DFHB has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor and interleukin-1. In addition, it has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

DFHB has several advantages for lab experiments. It is easily synthesized and can be used in a variety of applications. It is also relatively inexpensive and readily available. However, it is important to note that DFHB is a potent inhibitor of the enzyme cyclooxygenase, and may have other effects on cellular processes. Therefore, it should be used with caution in laboratory experiments.

Future Directions

The potential applications of DFHB for scientific research are vast. Further research is needed to explore its effects on gene expression, its potential as a therapeutic agent, and its effects on other enzymes involved in drug metabolism. Additionally, further studies are needed to explore its potential use in industrial applications, such as in the synthesis of pharmaceuticals. Finally, more research is needed to understand the biochemical and physiological mechanisms of action of DFHB in order to fully realize its potential for therapeutic and industrial applications.

Synthesis Methods

DFHB can be synthesized by the reaction of 4-fluorophenol with 3,5-difluorobenzoyl chloride in the presence of a base, such as potassium carbonate. The reaction is conducted in a solvent such as dichloromethane at a temperature of 0°C. The reaction proceeds in two steps: first, the 4-fluorophenol reacts with the 3,5-difluorobenzoyl chloride to form a difluorophenyl ester, and then the ester is hydrolyzed to yield the desired DFHB product.

properties

IUPAC Name

4-(3,5-difluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFKREXRKFOBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689630
Record name 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-29-1
Record name 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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